1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-
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Description
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups with two pyridine type nitrogens . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Synthesis Analysis
1,3,4-Oxadiazoles are synthesized through various methods. One common method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides . Another method involves the reaction of N’-arylidene acetohydrazide with various aromatic acids in the presence of POCl3 .Molecular Structure Analysis
The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development. Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .Chemical Reactions Analysis
1,3,4-Oxadiazoles undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . For example, 2-[(6-bromo-2-naphthyl)oxy] acetohydrazide was treated with various aromatic acids in the presence of POCl3 to give 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole .Physical And Chemical Properties Analysis
1,3,4-Oxadiazole is valued for its low-lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability .Safety And Hazards
properties
IUPAC Name |
2,2-dimethoxy-5,5-dimethyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-8-6(9-3,10-4)11-5/h1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRRSZUIAOCHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=NC(O1)(OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471607 |
Source
|
Record name | 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |
CAS RN |
138723-90-7 |
Source
|
Record name | 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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